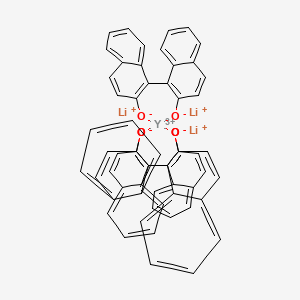
Lithium tris(R-1,1'-binaphthyl-2,2'-diolato)yttrate(III)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium tris(R-1,1’-binaphthyl-2,2’-diolato)yttrate(III) is a coordination compound that features lithium and yttrium ions complexed with binaphthyl ligands. This compound is known for its unique chiral properties and is often used in asymmetric synthesis and catalysis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium tris(R-1,1’-binaphthyl-2,2’-diolato)yttrate(III) typically involves the reaction of yttrium chloride with lithium binaphtholate in a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis generally follows laboratory procedures with scale-up modifications to ensure consistent yield and purity. The use of high-purity reagents and controlled reaction conditions are crucial for industrial-scale production .
Chemical Reactions Analysis
Types of Reactions
Lithium tris(R-1,1’-binaphthyl-2,2’-diolato)yttrate(III) primarily undergoes coordination and substitution reactions. It acts as a catalyst in various asymmetric reactions, including cyano-ethoxycarbonylation of aldehydes and 1,4-addition of O-alkylhydroxyamine to enones .
Common Reagents and Conditions
Common reagents used in reactions involving this compound include aldehydes, enones, and hydroxyamines. The reactions are typically carried out in organic solvents such as tetrahydrofuran under inert conditions to maintain the stability of the compound .
Major Products
The major products formed from these reactions are optically active compounds, which are valuable in the synthesis of pharmaceuticals and fine chemicals .
Scientific Research Applications
Lithium tris(R-1,1’-binaphthyl-2,2’-diolato)yttrate(III) has a wide range of applications in scientific research:
Biology: Investigated for its potential in the synthesis of biologically active compounds.
Medicine: Plays a role in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and materials with specific chiral properties.
Mechanism of Action
The mechanism of action of lithium tris(R-1,1’-binaphthyl-2,2’-diolato)yttrate(III) involves its ability to coordinate with substrates, facilitating asymmetric transformations. The binaphthyl ligands provide a chiral environment that induces enantioselectivity in the reactions. The lithium and yttrium ions play a crucial role in stabilizing the transition states and intermediates during the catalytic process .
Comparison with Similar Compounds
Similar Compounds
Lithium tris(S-(-)-1,1’-binaphthyl-2,2’-diolato)yttrate(III): A stereoisomer with similar catalytic properties but different chiral orientation.
Lithium tris(2,2’-dimethyl-1,1’-binaphthyl-2,2’-diolato)yttrate(III): Features methyl groups on the binaphthyl ligands, affecting its steric and electronic properties.
Lithium tris(2-bromomethyl-1,1’-binaphthyl-2,2’-diolato)yttrate(III): Contains bromomethyl substituents, influencing its reactivity and applications.
Uniqueness
Lithium tris(R-1,1’-binaphthyl-2,2’-diolato)yttrate(III) is unique due to its specific chiral configuration, which imparts high enantioselectivity in catalytic reactions. This makes it particularly valuable in the synthesis of chiral pharmaceuticals and fine chemicals .
Properties
Molecular Formula |
C60H36Li3O6Y |
|---|---|
Molecular Weight |
962.7 g/mol |
IUPAC Name |
trilithium;1-(2-oxidonaphthalen-1-yl)naphthalen-2-olate;yttrium(3+) |
InChI |
InChI=1S/3C20H14O2.3Li.Y/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;;;;/h3*1-12,21-22H;;;;/q;;;3*+1;+3/p-6 |
InChI Key |
SYAJWALQLAUGBC-UHFFFAOYSA-H |
Canonical SMILES |
[Li+].[Li+].[Li+].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])[O-].[Y+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


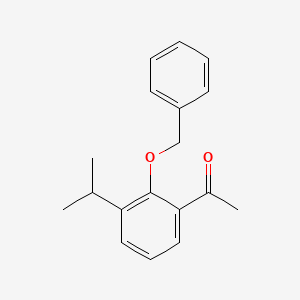

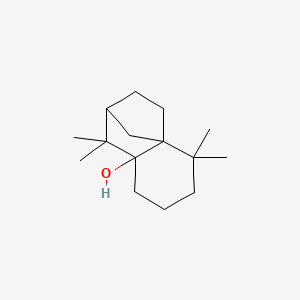
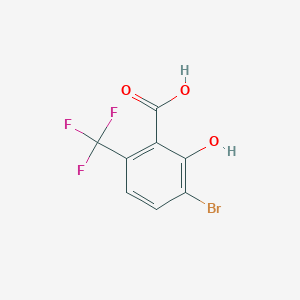
![(S)-2-methyl-N-(7-methyl-8-((3-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)pyrimidine-5-carboxamide hydrochloride](/img/structure/B12847654.png)
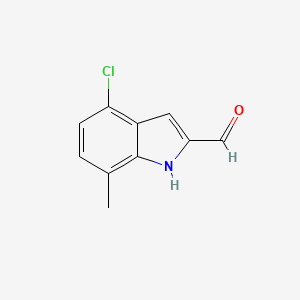
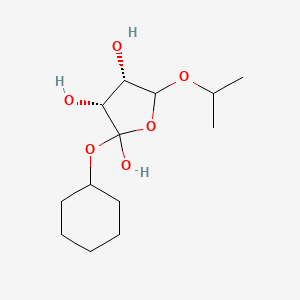
![tert-butyl N-[(2R)-1-hydroxybutan-2-yl]carbamate;methanesulfonic acid](/img/structure/B12847669.png)
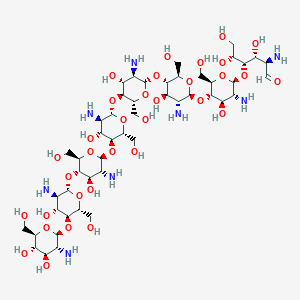
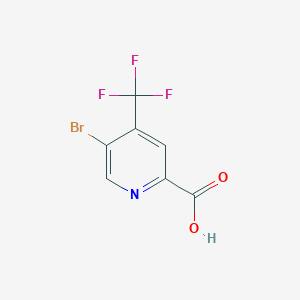
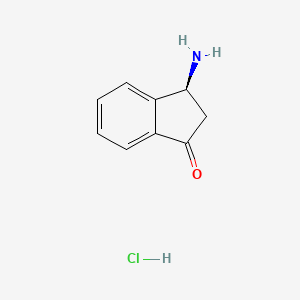
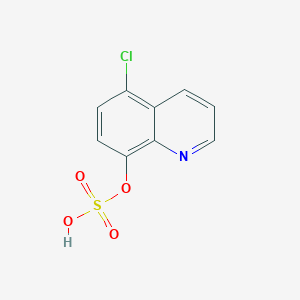
![Methyl (2S)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-3-hydroxy-propanoate](/img/structure/B12847722.png)
![5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B12847729.png)
